Dichlobenil

Description

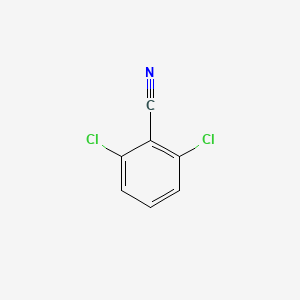

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOYAIZYFCNQIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N, Array | |

| Record name | DICHLOBENIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOBENIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032365 | |

| Record name | 2,6-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlobenil is a white solid dissolved or suspended in a water-emulsifiable liquid carrier. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Can easily penetrate the soil and contaminate groundwater and nearby streams. Can cause illness by inhalation, skin absorption and/or ingestion. Used as a herbicide., White to off-white solid; [ICSC] White solid; Formulated as granular, ready-to-use liquid, soluble concentrate, and wettable powder; [Reference #1] Light grey powder; [Aldrich MSDS], WHITE-TO-OFF-WHITE CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | DICHLOBENIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlobenil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1149 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOBENIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

518 °F at 760 mmHg (USCG, 1999), 270 °C | |

| Record name | DICHLOBENIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOBENIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOBENIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

Not Applicable. Not flammable. (USCG, 1999) | |

| Record name | DICHLOBENIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 14.6 mg/L at 20 °C, Solubility in solvents (w/v) (approx): acetone 5% at 8 °C; benzene 5% at 8 °C; cyclohexanone 7% at 15-20 °C; ethanol 5% at 8 °C; furfural 7% at 8 °C; methylene chloride 10% at 20 °C; methylethylketone 7% at 15-20 °C; tetrahydrofuran 9% at 8 °C; toluene 4% at 20 °C; xylene 5% at 8 °C., Solubility in water: none | |

| Record name | DICHLOBENIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOBENIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3 g/cm³ | |

| Record name | DICHLOBENIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20.94 mmHg at 220 °F (USCG, 1999), 0.00101 [mmHg], 6.6X10-4 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 0.073 | |

| Record name | DICHLOBENIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlobenil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1149 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLOBENIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOBENIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White crystalline solid | |

CAS No. |

1194-65-6, 104809-79-2 | |

| Record name | DICHLOBENIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzonitrile, 2,6-dichloro-, labeled with carbon-14 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104809-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlobenil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (14-C)2,6-Dichlorobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104809792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dichlobenil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlobenil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOBENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N42NR4196R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLOBENIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOBENIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

293 to 294.8 °F (USCG, 1999), 144-145 °C, 145-146 °C | |

| Record name | DICHLOBENIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICHLOBENIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/312 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICHLOBENIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0867 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Historical Context of Discovery and Early Research Initiatives

The first documented synthesis of 2,6-dichlorobenzonitrile was reported in 1940. oregonstate.edu However, its herbicidal properties were independently discovered later by researchers at Philips-Duphar in the Netherlands and Shell Research Limited in England. oregonstate.edu These initial studies revealed the compound's high toxicity to germinating seeds and the buds of numerous plant species. oregonstate.edu This led to its classification as a pre-emergence herbicide, effective in controlling weed growth before it begins. oregonstate.eduwa.gov

By 1963, research had demonstrated its effectiveness in controlling many rooted aquatic plants and a particular species of attached green algae. oregonstate.edu The United States Department of Agriculture registered 2,6-dichlorobenzonitrile, under the trade name "Casoron," for weed control in various settings, including woody ornamentals, fruit orchards, and aquatic environments. oregonstate.eduapms.org The initial registration of dichlobenil (B1670455) as a pesticide in the U.S. occurred in 1964. epa.gov Early research focused on its pre-emergent herbicidal activity, with applications typically made before weed growth commenced. oregonstate.edu

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes

2,6-Dichlorobenzonitrile is a significant precursor for various chemical syntheses, including the production of esters, amides, carboxylic acids, amines, and nitrogen-containing heterocyclic compounds. patsnap.com Its synthesis can be achieved through several advanced routes, each with distinct advantages and applications.

A well-established method for synthesizing 2,6-dichlorobenzonitrile involves the diazotization of an aromatic amine precursor, followed by a Sandmeyer or Gattermann-type reaction. googleapis.comgoogle.com This pathway typically starts with 2-amino-6-chlorobenzonitrile, which is diazotized in the presence of a mineral acid like hydrochloric acid. googleapis.comgoogle.com The resulting diazonium salt is then converted to 2,6-dichlorobenzonitrile. googleapis.comgoogle.com The use of a copper(I) salt, such as cuprous chloride, as a catalyst in the Sandmeyer reaction is reported to improve the yield of the final product. googleapis.comgoogle.com Good yields can also be obtained using copper in the Gattermann reaction. googleapis.comgoogle.com To enhance the purity and yield of 2,6-dichlorobenzonitrile, the reaction can be carried out in a two-phase system by adding a non-water-miscible organic solvent like benzene (B151609) or toluene. googleapis.comgoogle.com

While direct nitrification pathways to 2,6-dichlorobenzonitrile are less common, the oxidation of a corresponding aniline (B41778) represents a related transformation. For instance, 2,6-dichloroaniline (B118687) can be oxidized to 2,6-dichloronitrobenzene using reagents like peroxytrifluoroacetic acid. orgsyn.org Although this yields a nitro compound and not a nitrile directly, it highlights a relevant transformation of the precursor amine.

Another approach starts from 2,6-dichloroaniline, which is considered a challenging starting material to obtain and is relatively expensive. google.com The diazotization of 2,6-dichloroaniline followed by a cyanation reaction can produce 2,6-dichlorobenzonitrile, but this route is often more suitable for laboratory-scale synthesis due to the use of highly toxic cyanide compounds. google.comforeschem.com

An important industrial route to 2,6-dichlorobenzonitrile begins with the side-chain chlorination of 2,6-dichlorotoluene (B125461). google.comchemicalbook.com This process typically involves the radical chlorination of 2,6-dichlorotoluene to form intermediates such as 2,6-dichlorobenzyl chloride and 2,6-dichlorobenzal chloride. google.com

The synthesis proceeds through the following steps:

Chlorination: 2,6-dichlorotoluene is chlorinated, often under the influence of light or with a catalyst, to produce 2,6-dichlorobenzyl chloride or 2,6-dichlorobenzylidene dichloride. google.comgoogle.com

Hydrolysis: The chlorinated intermediate is then hydrolyzed to form 2,6-dichlorobenzaldehyde (B137635). google.com

Oximation and Dehydration: The resulting aldehyde reacts with hydroxylamine (B1172632) hydrochloride to form 2,6-dichlorobenzaldehyde oxime, which is subsequently dehydrated to yield 2,6-dichlorobenzonitrile. google.comforeschem.comnih.gov

This multi-step process can be optimized to achieve high purity and yield of the final product. google.com

A novel, one-step method for the preparation of 2,6-dichlorobenzonitrile involves the ammonia (B1221849) iodination of 2,6-dichlorobenzyl chloride. patsnap.comgoogle.com This process utilizes elemental iodine as an oxidant and aqueous ammonia as both a reactant and a solvent. patsnap.comgoogle.com The reaction is typically carried out in a hydration kettle at temperatures ranging from 20 to 150°C for a duration of 0.1 to 18 hours. patsnap.comgoogle.com

The addition of a catalyst, such as an ammonium (B1175870) salt (e.g., ammonium iodide, ammonium chloride) or a phase transfer catalyst (e.g., cetyltrimethylammonium chloride), is crucial for the reaction's success. patsnap.comgoogle.com This method is noted for its simple catalyst system, lower energy consumption, and reduced environmental pollution due to the absence of significant by-products. patsnap.comgoogle.com High yields, up to 97.5%, have been reported for this process. patsnap.com

Table 1: Ammonia Iodination of 2,6-Dichlorobenzyl Chloride

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Cetyltrimethylammonium chloride | 70 | 9 | 97.5 patsnap.com |

| Tetramethylammonium chloride | 70 | 9 | Not Specified patsnap.com |

| Ammonium iodide | 70 | 9 | 97.4 patsnap.com |

Gas-phase ammoxidation of 2,6-dichlorotoluene is a key industrial method for the production of 2,6-dichlorobenzonitrile. chemicalbook.comsmolecule.com This single-step process involves the catalytic reaction of 2,6-dichlorotoluene with ammonia and oxygen (from air) in a fixed-bed or fluidized-bed reactor at elevated temperatures, typically between 300 and 500°C. google.comjustia.com This method is advantageous due to its continuous nature, shortened reaction pathway, and reduced pollution, which contributes to lower production costs. foreschem.com

The reaction is highly exothermic, making catalyst selection and reactor design critical for controlling the process and maximizing yield. justia.com The concentration of reactants in the starting gas mixture is an important parameter; for example, a concentration of 2.6 mole% or more of 2,6-dichlorotoluene has been specified in certain process patents. google.comepo.org Post-reaction, the product is typically cooled and collected from the effluent gas stream. google.comepo.org

Catalytic Systems and Reaction Optimization

The efficiency and selectivity of the synthesis of 2,6-dichlorobenzonitrile, particularly through gas-phase ammoxidation, are heavily dependent on the catalytic system employed.

Vanadium-based catalysts, especially vanadium phosphorus oxide (VPO) systems, are widely utilized in the ammoxidation of substituted toluenes. smolecule.comresearchgate.netpsu.edu For the ammoxidation of 2,6-dichlorotoluene, catalysts containing a V-P-Na system have been shown to be effective. google.comgoogle.com The addition of phosphorus to vanadium-based catalysts can inhibit deep oxidation reactions, thereby improving the selectivity towards the desired nitrile product. researchgate.net However, an increase in the phosphorus to vanadium (P/V) ratio can sometimes lead to a decrease in catalytic activity. researchgate.net

Research has shown that the performance of bulk VPO catalysts can be significantly improved by supporting them on materials like γ-Al2O3 or TiO2 (anatase). researchgate.netcyberleninka.ru The introduction of promoters, such as certain transition metal ions (e.g., Cr, Fe, Co, Mo), can further enhance the yield of 2,6-dichlorobenzonitrile. researchgate.net For instance, promoted VPO catalysts have demonstrated a significant increase in yield compared to their bulk counterparts. researchgate.net The catalytic performance is influenced by factors such as the P/V ratio, the nature of the support, and the calcination temperature, which affects the oxidation states of vanadium. researchgate.net In some processes, the addition of bromine or a bromine compound to a V-P-Na catalytic system has been reported to result in high yields of 2,6-dichlorobenzonitrile. google.com

Table 2: Catalytic Performance in Ammoxidation of 2,6-Dichlorotoluene

| Catalyst System | Support | Conversion of 2,6-Dichlorotoluene (%) | Yield of 2,6-Dichlorobenzonitrile (%) |

| Bulk VPO (low P/V ratio) | None | ~95 researchgate.net | ~55 researchgate.net |

| VPO | γ-Al2O3 | >90 researchgate.net | ~70 researchgate.net |

| Promoted VPOs (Cr, Fe, Co, Mo) | Not specified | Not specified | ~80 researchgate.net |

| V2O5 | γ-Al2O3 | 96 researchgate.net | 79 researchgate.net |

| V-Ti-O Nanocomposite | None | Not specified | 84 researchgate.net |

Influence of Bromine and Bromine Compounds in Catalysis

In a patented process, the addition of bromine and/or a bromine compound to a V-P-Na based catalyst system significantly boosts the product yield. google.com The amount of bromine or its compound is typically in the range of 0.1% to 10% of the weight of 2,6-dichlorotoluene, with a more preferred range being 0.5% to 7.0%. google.com This method is applicable to both fluidized-bed and fixed-bed reactors, demonstrating good catalytic activity in both configurations. google.com

The use of alkyl halides in conjunction with a vanadium-phosphorus catalyst has also been reported to increase the molar yield of 2,6-dichlorobenzonitrile from 58.4% to as high as 86.7%. google.com While not exclusively bromine, this highlights the positive impact of halogen-containing promoters on the reaction.

Furthermore, the photocatalytic oxidative benzylic bromination of 2,6-dichlorotoluene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) presents a green and safe alternative for producing 2,6-dichlorobenzyl bromide, a related intermediate. nih.govnih.govresearchgate.net This process, particularly when conducted in a microchannel reactor, can achieve high conversion rates of 2,6-dichlorotoluene (up to 98.1%) and high yields of the brominated product (91.4%). nih.govnih.govresearchgate.net Kinetic studies of this reaction have been conducted to establish a kinetic model and determine parameters such as the pre-exponential factor and activation energy. researchgate.net

Steric Hindrance Effects on Oxidative Ammonolysis Efficiency

The molecular structure of 2,6-dichlorotoluene presents a significant challenge to its efficient conversion to 2,6-dichlorobenzonitrile. The two chlorine atoms at the ortho positions relative to the methyl group create considerable steric hindrance. google.comresearchgate.net This steric bulk impedes the accessibility of the methyl group to the active sites on the catalyst surface, making the oxidative ammonolysis reaction difficult to carry out. google.comresearchgate.net

This steric hindrance is a key factor influencing the reactivity of dichlorotoluene isomers. For instance, VPO/SBA-15 catalysts show different catalytic performances for 2,4-dichlorotoluene (B165549) and 2,6-dichlorotoluene. researchgate.net The two bulky chlorine atoms in the 2,6-isomer make it much more difficult for the methyl group to be accessed compared to the 2,4-isomer, where the chlorine atoms are more dispersed. researchgate.net This leads to a lower reactivity for 2,6-dichlorotoluene in ammoxidation reactions. researchgate.net

The concept of steric hindrance is a fundamental principle in organic chemistry, where the spatial arrangement of atoms influences the rate and outcome of chemical reactions. wikipedia.org In the case of 2,6-dichlorotoluene, the bulky chlorine substituents likely prevent a sufficient interaction between the methyl group and the lattice oxygen or nitrogen-containing species on the catalyst surface. researchgate.net This can lead to lower yields and selectivity, as well as an increase in byproducts due to the dehalogenation of the active chlorine groups. google.com Overcoming these steric effects is a central challenge in the development of efficient catalysts for this transformation.

Development of Improved Catalyst Compositions (e.g., V-Cr, Sb-Fe)

V-Cr Catalysts: Vanadium-chromium (V-Cr) based catalysts have emerged as a promising class of materials for this reaction. The addition of chromium to vanadium-based catalysts can inhibit the formation of crystalline V₂O₅, decrease the reduction temperature of pentavalent vanadium species, and lead to the formation of highly dispersed vanadia species. researchgate.net V-Cr-O complex catalysts have demonstrated excellent performance, notably decreasing the reaction temperature to around 320 °C, which is significantly lower than the previously reported 380–420 °C. researchgate.net A four-component catalyst system, VaTibPcCrdOx, with vanadium and titanium as the main catalysts and phosphorus and chromium as co-catalysts, has been developed, showing high activity, selectivity, and product purity. google.com

Sb-Fe Catalysts: Iron-antimony (Fe-Sb) based catalysts are another important category for this application. European patent EP0273317 describes the use of an iron-antimony based catalyst with the composition (Fe)₁₀Sb₂₀V₁.₇Cr₂.₂O₅₄.₄, which, combined with a product recovery process, achieved a molar yield of 81%. google.com The impregnation of a base catalyst containing iron, antimony, and copper with a vanadium component has also been shown to be effective. justia.com

Other Promising Compositions:

V-P-O Catalysts: Vanadium phosphorus oxide (VPO) catalysts have been extensively studied. researchgate.net Supporting these catalysts on materials like γ-Al₂O₃ can significantly improve their performance, with yields of 2,6-dichlorobenzonitrile reaching up to 70%. researchgate.net The addition of promoters such as Cr, Fe, Co, and Mo to VPO catalysts can further enhance the yield to approximately 80%. researchgate.net

V-Ti-O Catalysts: V-Ti-O nanocomposites have shown unprecedented low-temperature activity at 330 °C, with the yield of 2,6-dichlorobenzonitrile reaching up to 84%. researchgate.netresearchgate.net

The table below summarizes the performance of various catalyst systems in the ammoxidation of 2,6-dichlorotoluene.

| Catalyst System | Support/Promoters | Max. Yield of 2,6-Dichlorobenzonitrile (%) | Conversion of 2,6-Dichlorotoluene (%) | Reaction Temperature (°C) | Reference |

| V-P-O | Bulk | ~55 | ~95 | - | researchgate.net |

| V-P-O | γ-Al₂O₃ | ~70 | >90 | - | researchgate.net |

| V-P-O | Cr, Fe, Co, Mo promoters | ~80 | - | - | researchgate.net |

| V₂O₅/γ-Al₂O₃ | - | 79 | 96 | 425 | researchgate.net |

| V-Ti-O | Nanocomposite | 84 | - | 330 | researchgate.netresearchgate.net |

| Fe-Sb based | V, Cr promoters | 81 | - | - | google.com |

| V-P-Na | Bromine/Bromine compounds | - | - | - | google.com |

| V-Cr-O | - | - | - | ~320 | researchgate.net |

Theoretical Studies on Reaction Mechanisms

Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to elucidate the reaction mechanism of the ammoxidation of 2,6-dichlorotoluene. These computational approaches provide valuable insights into the energetics and pathways of the reaction at a molecular level.

A DFT study on the gas-phase ammoxidation of 2,6-dichlorotoluene over VPO catalysts identified the abstraction of a C-H bond from the methyl group as the rate-determining step. researchgate.net This initial activation of the methyl group has a calculated activation energy of 64.60 kcal mol⁻¹. researchgate.net This high activation energy is consistent with the experimental observation that the reaction requires elevated temperatures.

Computational studies can also help to understand the role of steric effects. While not a direct study on the reaction mechanism, computational analysis of related molecules like 2,6-dichlorobenzaldehyde shows that the two chlorine atoms create significant steric hindrance. This steric bulk influences the molecule's properties and reactivity.

Furthermore, theoretical calculations can be used to understand the properties of the catalysts themselves. For example, DFT studies on 4-bromo-2,6-dichlorobenzonitrile (B1282827) suggest that the Lowest Unoccupied Molecular Orbital (LUMO) is localized at the bromine site, which has implications for its reactivity with catalysts. While this is a different molecule, the methodology demonstrates how theoretical chemistry can be used to predict reactive sites.

The combination of experimental work and theoretical studies provides a more complete picture of the complex interplay of factors governing the synthesis of 2,6-dichlorobenzonitrile.

Biological Mechanisms of Action and Molecular Interactions

Inhibition of Cellulose (B213188) Biosynthesis

2,6-Dichlorobenzonitrile (DCB) is a well-established herbicide that acts as a potent and specific inhibitor of cellulose synthesis in plants. plos.orgnih.gov Its mode of action involves direct interference with the assembly of cellulose microfibrils, crucial components of the plant cell wall that provide structural integrity and dictate the direction of cell expansion. oup.com

DCB disrupts the fundamental process of cellulose synthesis by inhibiting the polymerization of glucose into β-1,4-linked glucan chains. plos.org This interference prevents the formation of the long, linear chains that are the building blocks of cellulose microfibrils. The precise molecular target of DCB is not fully elucidated, but its action leads to a significant reduction in the incorporation of glucose into cellulose. pnas.org

Beyond inhibiting polymerization, DCB also affects the subsequent crystallization of β-1,4-glucan chains at the plasma membrane. plos.org This step is critical for the formation of stable, crystalline cellulose microfibrils. Research on the bacterium Acetobacter xylinum, a model organism for cellulose synthesis, has shown that in the presence of DCB, the bacterium produces an altered form of cellulose known as cellulose II, in addition to the native cellulose I. usda.gov This suggests that DCB disrupts the normal process of microfibril assembly and aggregation.

The synthesis of cellulose is carried out by large, plasma membrane-embedded protein complexes called Cellulose Synthase Complexes (CSCs). pnas.org These complexes are motile and their movement within the plasma membrane is directly correlated with the extrusion of cellulose microfibrils.

Live-cell imaging studies in Arabidopsis thaliana have revealed that DCB has a rapid and dramatic effect on CSC dynamics. nih.gov Within minutes of treatment, DCB abolishes the motility of CSCs, bringing them to a halt. nih.govoup.com This cessation of movement is accompanied by a hyperaccumulation of the CSCs at discrete sites within the plasma membrane. nih.govnih.gov Quantitative analysis has shown a significant increase in the accumulation of YFP-labeled CESA6, a subunit of the CSC, at the cell cortex following DCB treatment. nih.gov For instance, after 150 minutes of DCB application, the mean peak height of YFP-CESA6 fluorescence intensity was up to 48% higher compared to untreated cells. nih.gov This accumulation of non-motile CSCs is a key indicator of the direct inhibitory effect of DCB on the cellulose synthesis machinery.

Table 1: Effect of 2,6-Dichlorobenzonitrile on Cellulose Synthase Complex (CSC) Dynamics in Arabidopsis thaliana

| Parameter | Mock Treatment | DCB Treatment | Reference |

|---|---|---|---|

| CSC Velocity | ~280 nm/min | Nearly zero | nih.gov |

| CSC Accumulation (YFP-CESA6 Peak Height) | Baseline | Up to 48% increase after 150 min | nih.gov |

A variety of experimental systems have been instrumental in elucidating the effects of DCB on cellulose biosynthesis. These models allow for detailed observation of cellular and molecular changes in response to the inhibitor.

Arabidopsis thaliana : As a model plant organism, Arabidopsis has been extensively used to study the effects of DCB on plant development, root growth, and cell wall composition. nih.govresearchgate.netnih.gov Live-cell imaging of fluorescently tagged CSCs in Arabidopsis has provided direct evidence of DCB's impact on their mobility and accumulation. nih.gov

Plant Cell Suspensions : Cultured plant cells, such as those from soybean and tomato, offer a simplified system to study the direct cellular effects of DCB. plos.orgoup.comoup.com These systems have been crucial in demonstrating the induction of cell swelling and morphological changes following inhibition of cellulose synthesis. oup.comresearchgate.net

Pollen Tubes : The rapid, tip-growing nature of pollen tubes makes them an excellent model for studying cell wall dynamics. plos.orgnih.govnih.gov Studies on pollen tubes from species like Pinus bungeana, petunia, and lily have shown that DCB treatment leads to morphological changes, including swelling and rupture of the tube tip. plos.orgplos.org

Cellular and Developmental Impacts in Plants

The inhibition of cellulose synthesis by DCB has profound consequences for plant cell growth and morphology, leading to observable and often dramatic alterations.

A hallmark effect of DCB treatment in cultured plant cells is the induction of remarkable cell swelling and the modification of cell form. oup.comoup.com When cellulose synthesis is inhibited, the structural constraint imposed by the cell wall is compromised. The internal turgor pressure of the cell then pushes against a weakened wall, leading to isotropic expansion, or swelling. This phenomenon has been observed in suspension-cultured soybean cells, where DCB treatment results in swollen, abnormally shaped cells. oup.com Similarly, in Arabidopsis, DCB treatment leads to swollen roots and hypocotyls. nih.gov This effect is a direct consequence of the disruption of organized cellulose microfibril deposition, which is essential for controlling the direction of cell elongation. oup.com The resulting cell morphology is distinctly different from that induced by other cytoskeletal drugs like colchicine, highlighting the specific role of cellulose synthesis in maintaining cell shape. oup.com

Table 2: Cellular Effects of 2,6-Dichlorobenzonitrile in Different Plant Models

| Experimental Model | Observed Effect | Reference |

|---|---|---|

| Arabidopsis thaliana | Swollen roots and hypocotyls | nih.gov |

| Soybean Cell Suspension | Remarkable cell swelling and modified cell form | oup.com |

| Pinus bungeana Pollen Tubes | Swelling of the tip and/or base of the pollen tube, rupture of the tube tip | plos.org |

Disruption of Pollen Tube Growth and Ultrastructure

2,6-Dichlorobenzonitrile (DCB), a well-documented inhibitor of cellulose synthesis, significantly impacts the development of pollen tubes by altering their growth, morphology, and cellular fine structure. In studies on Pinus bungeana (Lacebark pine), exposure to DCB resulted in marked changes to the growth rate and physical form of the pollen tubes. oup.com The compound disrupts the normal elongation process, leading to malformations. oup.com

At the subcellular level, DCB induces significant disorganization of the cytoskeleton and interferes with vesicle trafficking, both of which are critical for polarized tip growth. oup.com Ultrastructural analysis of DCB-treated pollen tubes reveals a loosened tube wall and damage to various organelles. oup.com The inhibition of cellulose synthesis leads to a compensatory alteration in the deposition of other cell wall components. Fluorescence labeling has shown that while cellulose presence is diminished, there is an accumulation of callose and acidic pectins in the tip regions of the pollen tubes. oup.comresearcher.life These findings underscore the crucial role of cellulose in maintaining the structural integrity of the cell wall and guiding the direction of growth during pollen tube development, even though it is a minor component of the tube wall. oup.comresearcher.life

Modulation of Secondary Wall Deposition and Lignification Processes

The influence of 2,6-Dichlorobenzonitrile extends to the complex processes of secondary wall formation and lignification, particularly in vascular tissues. Research on the secondary xylem of Hibiscus cannabinus (Kenaf) has demonstrated that DCB treatment significantly alters these developmental pathways. oup.combalchem.com At a concentration of 20µM, DCB prompted the differentiation of xylem fibers with notably thin secondary walls. oup.comloyalfertilizer.com It also caused abnormal wall thickening and lignification in parenchyma cells. oup.comloyalfertilizer.com

At higher concentrations (above 50 µM), the effects become more pronounced, leading to an inhibition of secondary wall deposition altogether. oup.combalchem.com A key observation is the altered distribution of lignin (B12514952) within the cell walls. In treated cells, lignin distribution becomes inhomogeneous and dispersed, particularly in the secondary walls of fibers and vessels. oup.comloyalfertilizer.com Lignification was observed to be more concentrated in the cell corners and the primary wall, while the secondary wall displayed a more scattered pattern. loyalfertilizer.com These alterations demonstrate that the disruption of cellulose biosynthesis by DCB has a cascading effect on the deposition and patterning of other major cell wall polymers like lignin. oup.com

Formation of Intercellular Spaces and Wall Abnormalities in Xylem

A distinct structural consequence of 2,6-Dichlorobenzonitrile application in plant stems is the development of significant abnormalities within the xylem tissue, including the formation of gaps between cells. balchem.com Transmission electron microscopy of Hibiscus cannabinus stems treated with DCB revealed the formation of large intercellular spaces between the walls of differentiating xylem elements. oup.comloyalfertilizer.com

In addition to creating these spaces, DCB induces severe deformities in the xylem vessels. Vessel walls become wavy and deformed, with some walls observed to bulge into the lumen. oup.comloyalfertilizer.com The compound also causes a significant reduction in the physical dimensions of both xylem fibers and vessel elements. As the concentration of DCB increases, fibers become progressively shorter and narrower. oup.comloyalfertilizer.com These structural changes destabilize the xylem, indicating that proper cellulose synthesis is fundamental for maintaining the structural integrity and proper differentiation of these crucial water-conducting tissues. oup.com

Table 1: Effect of 2,6-Dichlorobenzonitrile (DCB) on Xylem Fiber and Vessel Dimensions in Hibiscus cannabinus

| Treatment Group | Fiber Length (μm) | Fiber Width (μm) | Vessel Element Length (μm) | Vessel Element Width (μm) |

| Control (Distilled Water) | 985.6 | 17.5 | 185.7 | 45.6 |

| Control (DMSO) | 982.4 | 17.2 | 182.4 | 45.2 |

| 20µM DCB | 850.1 | 16.1 | 165.8 | 38.4 |

| 50µM DCB | 720.5 | 14.5 | 142.5 | 32.8 |

| 80µM DCB | 610.8 | 12.8 | 120.4 | 28.5 |

| 100µM DCB | 520.4 | 11.2 | 105.7 | 25.1 |

Data adapted from microscopic studies on Hibiscus cannabinus stems. The table shows a dose-dependent reduction in the dimensions of xylem elements with increasing concentrations of DCB. oup.comloyalfertilizer.com

Comparative Analysis with Boron Deficiency and Phenylboronic Acid Effects

The physiological and morphological effects induced by 2,6-Dichlorobenzonitrile show a remarkable resemblance to those caused by boron deficiency and exposure to phenylboronic acid. oup.com Boron's primary role in plants is structural, specifically in cross-linking the pectic polysaccharide rhamnogalacturonan-II (RG-II) in the cell wall, which is essential for wall integrity and strength. nih.govplos.org Boron deficiency disrupts this cross-linking, leading to symptoms such as the inhibition of root and shoot growth and the death of meristematic cells. oup.comwikipedia.org

Phenylboronic acid functions as a competitive antagonist to boron. plos.org While it can form bonds with the cis-diol groups on pectic polysaccharides, it is unable to form the crucial cross-links between two molecules that boron establishes. nih.govnih.gov Consequently, phenylboronic acid effectively induces symptoms that mimic boron deficiency. plos.orgnih.gov

Research has highlighted that the macroscopic and microscopic symptoms of DCB poisoning, boron deficiency, and phenylboronic acid treatment are strikingly similar. oup.comoup.com These include the cessation of root growth, swelling of the meristematic region, and browning of the tissue. oup.com The profound likeness in their effects on plant appearance and the ability to translocate growth regulators suggests that DCB, while acting directly on cellulose synthesis, ultimately impacts a fundamental process that is also governed by boron-mediated cell wall integrity. oup.comoup.com

Broader Biological Activities Beyond Cellulose Synthesis Inhibition

Impact on Microbial Encystment (e.g., Acanthamoeba)

Beyond its effects on plants, 2,6-Dichlorobenzonitrile exhibits significant biological activity against certain microorganisms by targeting cellulose synthesis, a process also utilized in the life cycle of some microbes. A notable example is its effect on the protozoan Acanthamoeba, an opportunistic pathogen that can cause serious infections. Acanthamoeba can transform from its active trophozoite stage into a dormant, highly resistant cyst. This cyst wall contains cellulose, which provides structural rigidity and protection. nih.gov

As an inhibitor of cellulose synthesis, DCB effectively blocks the encystment process of Acanthamoeba. nih.govnih.gov This action has been explored for its potential to enhance the efficacy of disinfecting agents. Studies have shown that while many commercial multipurpose contact lens disinfecting solutions (MPDS) are ineffective against mature Acanthamoeba cysts, their amoebicidal activity against immature cysts can be significantly improved by the addition of DCB. nih.govresearchgate.net By preventing the formation of the protective cellulose wall, DCB makes the organism more vulnerable to disinfectants during its transition to the cyst stage. nih.govnih.gov

Environmental Fate and Degradation Pathways

Biotransformation in Environmental Compartments

Biotransformation is the metabolic conversion of 2,6-Dichlorobenzonitrile into more water-soluble compounds, primarily facilitated by microorganisms in the soil.

In soil environments, 2,6-Dichlorobenzonitrile is predominantly transformed into its primary metabolite, 2,6-Dichlorobenzamide (B151250) (BAM). nih.govnih.govnih.gov This conversion is a crucial first step in the degradation pathway of the parent compound. nih.govscispace.com Numerous studies have identified BAM as the main breakdown product in both laboratory and field settings. nih.gov The formation of BAM is significant as it is often more persistent and mobile in the environment than 2,6-Dichlorobenzonitrile itself. scispace.comhelsinki.fi In fact, BAM is one of the most frequently detected pesticide residues in groundwater. helsinki.firesearchgate.net

Following its formation, 2,6-Dichlorobenzamide (BAM) can undergo further degradation to 2,6-Dichlorobenzoic acid (2,6-DCBA). nih.govnih.gov This transformation is a critical step, as 2,6-DCBA is considered less persistent in the environment and can be more readily mineralized by microbial communities. nih.govepa.gov However, the degradation of BAM to 2,6-DCBA is often a slow process and is highly dependent on the presence of specific microbial populations. nih.govepa.gov Studies have shown that soils with a history of exposure to 2,6-Dichlorobenzonitrile and BAM exhibit a greater capacity for this conversion, suggesting an adaptation of the microbial community. nih.gov In soils not previously exposed, BAM can act as a dead-end metabolite. nih.gov

The microbial degradation of 2,6-Dichlorobenzonitrile and its metabolites is facilitated by specific enzymatic pathways. Benzonitriles can be enzymatically degraded through two primary routes. nih.gov

The most common pathway for 2,6-Dichlorobenzonitrile involves a two-step process:

Nitrile Hydratase: This enzyme catalyzes the hydration of the nitrile group (-C≡N) in 2,6-Dichlorobenzonitrile to form the corresponding amide, 2,6-Dichlorobenzamide (BAM). nih.govnih.govnih.gov The stoichiometric conversion to BAM indicates that this pathway is the primary mechanism for its formation. nih.govnih.gov

Amidase: Following the initial hydration, an amidase enzyme hydrolyzes the amide bond in BAM to produce 2,6-Dichlorobenzoic acid (2,6-DCBA) and ammonia (B1221849). nih.gov

An alternative, direct pathway involves the Nitrilase enzyme, which can hydrolyze the nitrile group directly to a carboxylic acid (2,6-DCBA) and ammonia. nih.gov However, for 2,6-Dichlorobenzonitrile, the direct formation of 2,6-DCBA via the nitrilase pathway has not been demonstrated and is considered unlikely. nih.gov The steric hindrance from the two chlorine atoms adjacent to the nitrile group is thought to prevent the action of nitrilase enzymes. helsinki.fi

Table 1: Microbial Degradation Pathways of 2,6-Dichlorobenzonitrile

| Pathway | Enzyme(s) | Substrate | Product(s) | Relevance to 2,6-Dichlorobenzonitrile |

|---|---|---|---|---|

| Two-Step Hydrolysis | Nitrile Hydratase, Amidase | 2,6-Dichlorobenzonitrile -> BAM | BAM -> 2,6-DCBA | Primary degradation route. nih.govnih.gov |

| Direct Hydrolysis | Nitrilase | 2,6-Dichlorobenzonitrile | 2,6-DCBA | Considered unlikely or not demonstrated. nih.gov |

In addition to microbial action, 2,6-Dichlorobenzonitrile can undergo non-biological, or abiotic, degradation. Chemical hydrolysis can occur, converting 2,6-Dichlorobenzonitrile to 2,6-Dichlorobenzamide (BAM). helsinki.fi This process is particularly noted in the presence of strong alkalis. nih.gov However, under typical environmental pH conditions (pH 5, 7, and 9) in sterile aqueous solutions kept in the dark, decomposition is minimal, suggesting that chemical hydrolysis is a slow process in the absence of microbial activity or extreme pH. nih.govhelsinki.fi Some research indicates that the degradation is primarily a microbiological process, as very little conversion occurs in sterilized soil. epa.gov

Persistence and Environmental Mobility

The persistence and mobility of a chemical determine its potential to remain in the environment and move into different environmental compartments, such as groundwater.

2,6-Dichlorobenzonitrile is considered moderately persistent in soils and very persistent in water. nih.gov Its persistence in soil is highly variable and depends on environmental conditions. The half-life in soil can range from a few weeks to several months. scispace.comepa.gov For instance, reported half-lives vary from 1 to 12 weeks, influenced by soil type and weather. epa.gov In subsurface environments, the half-life can extend from a few months to decades. scispace.com

Table 2: Reported Half-Life of 2,6-Dichlorobenzonitrile in Different Environmental Compartments

| Compartment | Half-Life Range | Conditions/Notes |

|---|---|---|

| Topsoil | 1 to 20 weeks | Varies with soil type (clay, loam, peat) and weather. scispace.comepa.gov |

| Subsurface Sediments | Months to decades | Degradation is significantly slower than in topsoil. scispace.com |

| Water (Photolysis) | 10.2 to 15.1 days | Under natural or simulated sunlight. nih.gov |

The mobility of 2,6-Dichlorobenzonitrile is influenced by its low water solubility and its tendency to volatilize. epa.govnih.gov However, it has the potential to leach into groundwater, particularly in coarse-textured soils with low organic matter content. epa.govnih.gov Its primary metabolite, BAM, is of greater concern regarding mobility. BAM has a higher water solubility and a lower affinity for sorption to soil particles compared to the parent compound, which allows it to be easily transported by water from topsoil into the subsurface and potentially contaminate groundwater resources. scispace.comhelsinki.fi The insignificant degradation of BAM in deeper aquifer systems means that once it reaches the groundwater, it is likely to persist for a long time. nih.gov

Studies on Persistence in Soil and Aquatic Environments

The persistence of 2,6-Dichlorobenzonitrile varies significantly between soil and aquatic systems. In soil, it is considered moderately persistent, with degradation occurring relatively quickly. wikipedia.orghelsinki.fiscispace.com However, its primary metabolite, BAM, is much more persistent in the soil environment. helsinki.fiscispace.comnih.gov The half-life of BAM in pristine surface soils can range from 5 to 26 years, and in some cases, no degradation is detected at all. scispace.com In contrast, in soils with a history of dichlobenil (B1670455) exposure, BAM half-lives are considerably shorter, ranging from two weeks to four months. scispace.com

In aquatic environments, 2,6-Dichlorobenzonitrile is very persistent. wikipedia.org Studies have shown that residues can remain measurable for extended periods. In one experiment where a granular formulation was applied to a farm pond, residues were still detectable after 188 days. usgs.gov Another study following the application of a wettable powder formulation found that while the concentration in water dropped to about 2% of its initial peak within 11 days, measurable residues in fish were still present after 112 days. usgs.gov The dissipation of its residue in water can take 5 to 6 months to be almost complete. wikipedia.org

Table 1: Persistence of 2,6-Dichlorobenzonitrile in Aquatic Environments

| Formulation | Environment | Initial Concentration | Findings | Reference |

|---|---|---|---|---|

| Granular | Farm Pond | 0.6 ppm | Highest residues in water and fish after ~2 weeks; residues still measurable after 188 days. | usgs.gov |

Leaching Potential and Groundwater Contamination Dynamics

2,6-Dichlorobenzonitrile has a recognized potential to leach into groundwater. wikipedia.orgnih.gov This is largely attributed to the properties of its primary and highly persistent metabolite, 2,6-dichlorobenzamide (BAM). helsinki.fiscispace.com BAM exhibits high water solubility and a low affinity for sorption to soil particles, which facilitates its movement through the soil profile and into groundwater systems. helsinki.fiscispace.com Consequently, BAM is one of the most frequently detected pesticide-related contaminants in groundwater in various regions, such as Denmark. researchgate.netnih.govnih.gov

The dynamics of groundwater contamination are influenced by several site-specific characteristics. The depth to the water table is a critical factor; a greater depth provides more soil through which the chemical must travel, increasing the opportunity for degradation and adsorption. pesticidestewardship.org Soil texture also plays a significant role. Coarse-textured, sandy soils with large pores allow for rapid water movement, increasing the likelihood of pesticides reaching groundwater. pesticidestewardship.org Conversely, soils with higher clay content have lower permeability and can adsorb more of the chemical, slowing its downward movement. pesticidestewardship.org The amount of water already present in the soil also affects leaching; soluble chemicals are more likely to leach when soil water content is near saturation. pesticidestewardship.org

Volatilization Studies and Environmental Dissipation Rates

Volatilization is a significant pathway for the dissipation of 2,6-Dichlorobenzonitrile from the environment. Research has demonstrated that it can vaporize from both soil and aquatic environments. researchgate.net In one study concerning aquatic systems, as much as 75% of the applied 2,6-Dichlorobenzonitrile was removed through vaporization. researchgate.net The rate of volatilization is dependent on environmental conditions, particularly temperature and the water content of the soil. researchgate.net

Adsorption to Soil Organic Matter (Lignin, Humic Matter, Lipids)

The adsorption of 2,6-Dichlorobenzonitrile and its metabolites to soil particles is a key process influencing their mobility and bioavailability. Soil organic matter is a primary factor controlling the sorption, degradation, and persistence of pesticides. mdpi.com The presence of organic matter, such as humic and fulvic acids, can significantly affect the adsorption-desorption behavior of organic compounds in soil. nih.gov

Generally, increased organic matter content enhances the adsorption capacity of soils for organic pollutants. mdpi.com This process can slow the downward movement of chemicals, reducing the potential for groundwater contamination. pesticidestewardship.org The interaction between the chemical and organic matter can be complex. For instance, under acidic conditions, the adsorption of some organic compounds can be higher due to increased interactions with adsorption sites. nih.gov The composition of the soil organic matter, including the relative amounts of different fractions like humic acids, plays a crucial role in the retention of non-ionic pesticides. nih.gov

Influence of Environmental Factors on Degradation Kinetics

The rate at which 2,6-Dichlorobenzonitrile degrades in the environment is heavily influenced by various environmental factors. The presence of microbes and oxygen, along with high carbon and nitrogen content, has been shown to enhance its degradation. helsinki.fiscispace.com

Effects of Soil pH and Organic Matter Content

Soil pH and organic matter content are critical factors that interact to affect the degradation kinetics of 2,6-Dichlorobenzonitrile and its metabolites. Soil organic matter is a key controller of pesticide sorption and degradation. mdpi.com Higher organic matter content can lead to accelerated degradation, partly by stimulating microbial activity. mdpi.com

The effect of pH can be complex and may depend on the specific microbial processes involved. For the related metabolite, 2,6-dichlorobenzamide, it was observed to have greater negative effects on microbial metabolic processes at a neutral pH compared to an acidic pH. researchgate.net In contrast, raising the pH of an acidic soil with high organic matter was found to reduce the toxic effects of a similar compound, 2,4-dichlorophenol, on certain microbial processes. researchgate.net Lower pH levels have been shown to enhance the retention of some non-ionic agrochemicals by facilitating hydrogen bonds and charge-transfer bonds with organic matter. nih.gov

Table 2: Influence of Environmental Factors on Degradation

| Factor | Effect on 2,6-Dichlorobenzonitrile Degradation | Reference |

|---|---|---|

| Microbes & Oxygen | Presence enhances degradation. | helsinki.fiscispace.com |

| Carbon & Nitrogen Content | High content enhances degradation. | helsinki.fiscispace.com |

| Organic Matter | Considered a key factor controlling degradation and persistence. Higher content can accelerate degradation. | mdpi.comnih.gov |

| Soil pH | Can interact with organic matter to influence microbial metabolism and pesticide retention. Lower pH can enhance retention of some related compounds. | nih.govresearchgate.net |

Impact of Temperature on Degradation Rates

Temperature is a significant environmental factor that influences the rate of chemical and biological degradation processes in soil. researchgate.net Generally, an increase in temperature leads to an increase in the rate of microbial activity and chemical reactions, which can accelerate the degradation of pesticides. The volatilization of 2,6-Dichlorobenzonitrile from soil has also been shown to be dependent on temperature. researchgate.net

Role of Microbial Community Composition and Activity

The transformation and ultimate fate of 2,6-Dichlorobenzonitrile (dichlobenil) in the environment are intrinsically linked to the composition and metabolic activity of indigenous microbial communities. helsinki.fiscispace.com Microbial degradation is a primary mechanism for the dissipation of this herbicide in soil and aquatic systems. epa.gov The structure of the microbial community, its enzymatic capabilities, and its adaptation to the presence of the chemical significantly influence the rate and pathway of degradation.

The initial and most critical step in the microbial transformation of 2,6-Dichlorobenzonitrile is the conversion of the nitrile group to an amide, forming the persistent and mobile metabolite 2,6-dichlorobenzamide (BAM). nih.govresearchgate.net This conversion is primarily mediated by the enzyme nitrile hydratase, which has been identified in a variety of common soil bacteria. scispace.comnih.gov Studies have shown that several bacterial strains, including species from the genera Rhodococcus, Pseudomonas, and Rhizobium, can stoichiometrically transform 2,6-Dichlorobenzonitrile into BAM within days. nih.gov This suggests that the potential for this initial degradation step is widespread among soil bacteria. nih.gov An alternative pathway, direct conversion to 2,6-dichlorobenzoic acid (2,6-DCBA) via a nitrilase enzyme, is considered possible but unlikely, as the formation of the BAM intermediate is predominantly observed. scispace.comnih.gov

The composition of the microbial community, particularly its history of exposure to the herbicide, plays a crucial role in the subsequent fate of the BAM metabolite. nih.gov In soils with no prior exposure to 2,6-Dichlorobenzonitrile, BAM often accumulates as a dead-end metabolite. nih.gov However, in soils with a history of dichlobenil application, microbial communities exhibit an enhanced capacity to degrade BAM. scispace.comnih.gov In these adapted soils, BAM can be hydrolyzed to 2,6-DCBA, which is then more rapidly degraded. scispace.comnih.gov This adaptation highlights the ability of microbial consortia to evolve metabolic pathways for xenobiotic compounds over time. While many bacteria can convert the parent compound to BAM, only a few specialized strains, such as certain Aminobacter and Rhodococcus species, have been reported to further degrade or mineralize BAM. scispace.com

Table 1: Microbial Strains and Consortia Involved in the Degradation of 2,6-Dichlorobenzonitrile and its Metabolite BAM

| Microorganism/Community | Compound Degraded | Key Enzyme/Pathway | Outcome/Observation | Source |

|---|---|---|---|---|

| Soil Bacteria (e.g., Pseudomonas, Rhodococcus, Rhizobium) | 2,6-Dichlorobenzonitrile | Nitrile Hydratase | Stoichiometric conversion to 2,6-dichlorobenzamide (BAM) in 1.5-6.0 days. nih.gov | nih.gov |

| Microbial communities in previously exposed soils | 2,6-Dichlorobenzamide (BAM) | Amidase/Hydrolysis | Complete degradation of BAM within 35-56 days. nih.gov Rapid mineralization observed. nih.gov | nih.gov |

| Microbial communities in unexposed soils | 2,6-Dichlorobenzamide (BAM) | Not specified (limited activity) | BAM persists as a dead-end metabolite with little to no degradation. nih.gov | nih.gov |

| Aminobacter strains | 2,6-Dichlorobenzamide (BAM) | Not specified | Reported to mineralize BAM completely. scispace.com | scispace.com |

| Rhodococcus strain | 2,6-Dichlorobenzamide (BAM) | Hydrolysis | Hydrolyzes BAM to 2,6-dichlorobenzoic acid (2,6-DCBA). scispace.com | scispace.com |

| General Soil Microbes | 2,6-Dichlorobenzonitrile | Microbial Degradation | Degradation is enhanced by the presence of oxygen and high carbon/nitrogen content. helsinki.fiscispace.com | helsinki.fiscispace.com |

Metabolism and Pharmacokinetics in Biological Systems

Metabolic Activation and Enzyme Systems

The metabolic activation of DCBN is a critical initiating step in its biotransformation, primarily mediated by the Cytochrome P450 superfamily of enzymes. This process leads to the formation of reactive molecules that can interact with cellular components.

The metabolism of 2,6-Dichlorobenzonitrile is dependent on the Cytochrome P450 (P450) enzyme system. nih.gov This enzymatic action is a prerequisite for the bioactivation of the compound. nih.gov Studies have shown that the activity of rat olfactory microsomes in metabolizing DCBN is significantly higher than that of liver or lung microsomes, indicating tissue-specific metabolic activation. nih.gov This P450-catalyzed bioactivation is considered the mediating factor in the compound's biological activity. nih.gov

Specific isoforms of the Cytochrome P450 enzyme family have been identified as key players in the metabolism of DCBN. In mice, CYP2A5, which is abundantly expressed in both the liver and olfactory mucosa, is an active P450 enzyme in DCBN bioactivation. nih.gov Research using Cyp2a5-null mice demonstrated that CYP2A5 plays an essential role in mediating DCBN-induced effects in the olfactory mucosa. nih.gov

In rabbits, out of seven P450s known to be expressed in the olfactory mucosa, the CYP2A10/11 preparation is the most active in metabolizing DCBN. nih.gov CYP2E1 was identified as the only other active isoform in this model. nih.gov In humans, heterologously expressed P450s 2A6 and 2E1 are active in the metabolism of DCBN, while the 1A2 isoform is not. nih.gov The preferential expression of P450s from the 2A subfamily in olfactory tissue is suggested as a molecular basis for the tissue-specific activity of the compound. nih.gov

| CYP Isoform | Species | Activity Level | Reference |

|---|---|---|---|

| CYP2A5 | Mouse | Essential for toxicity in olfactory mucosa | nih.gov |

| CYP2A10/11 | Rabbit | Most active in olfactory mucosa | nih.gov |

| CYP2A6 | Human | Active | nih.gov |

| CYP2A13 | Human | Capable of activating DCBN | researchgate.net |

| CYP2E1 | Rabbit, Human | Active | nih.gov |

| CYP1A2 | Human | Not active | nih.gov |

The enzymatic metabolism of DCBN by CYP450 leads to the formation of reactive intermediates. It is understood that various metabolites are derived from an epoxide intermediate that also forms covalent protein adducts. nih.gov Gas and liquid chromatography-mass spectrometry analyses have indicated that the major reactive intermediate is likely 2,3-oxo-DCBN, an epoxide derivative. nih.gov This epoxide is a precursor to further metabolic products. For instance, the addition of purified epoxide hydrolase to reconstituted enzyme systems results in the formation of a dihydroxy metabolite (M1) and decreased formation of a monohydroxy metabolite (M2), suggesting the epoxide is a key branching point in the metabolic pathway. nih.gov

Following the formation of reactive intermediates, DCBN metabolites undergo conjugation reactions, a common pathway for detoxification and excretion. A significant conjugation pathway involves glutathione (B108866) (GSH). mdpi.com In the metabolism of DCBN, an unusual conjugation occurs where a chlorine atom is displaced by GSH, accompanied by ring hydroxylation ortho to the newly added GSH group. tandfonline.com This specific reaction is believed to proceed via the addition of GSH to the 2,3-epoxide intermediate. tandfonline.com The formation of glutathione conjugates has been identified through mass spectrometry analysis. nih.gov In chickens, metabolites such as Cl, OH, S-glutathione; Cl, OH, S-cysteinylglycine; Cl, OH, S-cysteine; and Cl, OH, S-(N-acetyl)cysteine have all been isolated, demonstrating a complete mercapturic acid pathway. nih.govtandfonline.com

Metabolite Identification and Excretion Pathways

To fully characterize the pharmacokinetic profile of DCBN, studies using radiolabeled compounds have been conducted in various animal models to identify metabolites and determine their routes of elimination.

Studies using 2,6-dichlorobenzo[14C]nitrile (14C-DCBN) have provided a comprehensive overview of its metabolism and excretion in several vertebrate species. Urine is generally the major route for excretion, although enterohepatic circulation has been observed. tandfonline.comnih.gov

In Rats and Goats: Following single oral doses of 14C-DCBN, a total of twelve 14C-labelled metabolites were isolated from the urine or bile of rats (11 metabolites) and goats (7 metabolites). tandfonline.comnih.gov All identified metabolites retained the benzonitrile (B105546) structure. tandfonline.comnih.gov The observed ring substituents included:

Cl₂, OH (three isomers)

Cl₂, (OH)₂

Cl, (OH)₂

Cl, OH, SH

Cl, OH, SCH₃

Cl₂, S-(N-acetyl)cysteine

Cl, S-(N-acetyl)cysteine

Cl, OH, S-(N-acetyl)cysteine tandfonline.comnih.gov

In rats, unhydrolysed urine contained free 2,6-dichloro-3- and -4-hydroxybenzonitrile, their glucuronide conjugates, and sulfur-containing metabolites analogous to mercapturic acids. nih.gov Hydrolysis of the nitrile group to an amide or acid was not detected. tandfonline.comnih.gov

In Chickens: In chickens given single oral doses of 14C-DCBN, ten different 14C-labelled metabolites were isolated from bile (6 metabolites) and urine (7 metabolites). nih.govtandfonline.com Similar to rodents and goats, all metabolites were benzonitriles. nih.govtandfonline.com The identified ring substituents were:

two Cl, OH (two isomers)

Cl, two OH

Cl, OH, SH

Cl, OH, S-glutathione

Cl, OH, S-cysteinylglycine

Cl, OH, S-cysteine

Cl, OH, S-(N-acetyl)cysteine nih.govtandfonline.com